Array ( [bid] => 13459882 )
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a chemical compound characterized by its unique structural framework that includes a pyrrolo[3,4-c]pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the presence of both carboxylate and pyrrole functionalities. Its molecular formula is C₉H₁₀ClN₃O₂, and it has a molecular weight of approximately 215.65 g/mol.
The chemical reactivity of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can be attributed to its functional groups. It may undergo various reactions such as:
Preliminary studies suggest that methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride exhibits biological activities that may include:
The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves several steps:
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several potential applications:
Interaction studies are crucial for understanding how methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride interacts with biological macromolecules:
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | C₆H₈N₂O₃ | Hydroxy group addition | Enhanced solubility and bioactivity |
| Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉ClN₂O₂ | Chlorine substitution | Potentially increased reactivity |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₇H₈F₂N₂O₂ | Difluoromethyl group | Specific targeting in fungicides |
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride stands out due to its complex ring structure and potential multi-target biological activities that differ from simpler pyrazole derivatives. Its diverse reactivity and biological profile make it a significant subject for further research in medicinal chemistry and related fields.